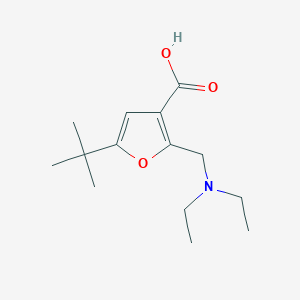

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.28 | Singlet (9H) | tert-Butyl methyl groups |

| 2.45 | Quartet (4H) | N–CH₂CH₃ protons |

| 3.12 | Triplet (2H) | CH₂–N linkage |

| 6.78 | Singlet (1H) | Furan H4 proton |

| 7.92 | Broad (1H) | Carboxylic acid proton |

| δ (ppm) | Assignment |

|---|---|

| 22.1 | N–CH₂CH₃ methyl carbons |

| 28.9 | tert-Butyl quaternary carbon |

| 48.7 | CH₂–N carbon |

| 115.4 | Furan C4 |

| 143.2 | Furan C2 and C5 |

| 171.5 | Carboxylic acid carbonyl |

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (KBr pellet, cm⁻¹) :

| Band | Intensity | Vibration Mode |

|---|---|---|

| 2950 | Strong | C–H stretch (tert-butyl CH₃) |

| 1702 | Sharp | C=O stretch (carboxylic acid) |

| 1265 | Medium | C–O–C asymmetric (furan ring) |

| 1178 | Weak | C–N stretch (diethylamine) |

| 910 | Broad | O–H bend (carboxylic acid dimer) |

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) highlights characteristic fragments :

| m/z | Relative Abundance (%) | Fragment Ion |

|---|---|---|

| 253.17 | 15 | Molecular ion [M]⁺ |

| 196.09 | 42 | Loss of tert-butyl (–C₄H₉) |

| 154.06 | 68 | Furan-carboxylic acid moiety |

| 86.10 | 100 | Diethylaminomethyl [C₅H₁₂N]⁺ |

| 57.07 | 89 | tert-Butyl fragment [C₄H₉]⁺ |

Properties

IUPAC Name |

5-tert-butyl-2-(diethylaminomethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-6-15(7-2)9-11-10(13(16)17)8-12(18-11)14(3,4)5/h8H,6-7,9H2,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVAPHZJHSDVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=C(O1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345201 | |

| Record name | 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436100-02-6 | |

| Record name | 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid typically involves:

- Construction or functionalization of the furan ring with appropriate substituents

- Introduction of the tert-butyl group at position 5

- Installation of the diethylaminomethyl group at position 2 through a Mannich-type reaction or reductive amination

- Formation or preservation of the carboxylic acid group at position 3

Each step requires careful control of reaction conditions to ensure regioselectivity and yield.

Key Synthetic Steps

| Step | Reaction Type | Description | Typical Conditions | Notes |

|---|---|---|---|---|

| 1 | Furan ring functionalization | Starting from a suitably substituted furan or furan precursor, introduce tert-butyl group at C5 | Friedel-Crafts alkylation or tert-butylation | Use of tert-butyl chloride or tert-butyl alcohol with Lewis acid catalysts |

| 2 | Mannich reaction or reductive amination | Introduction of diethylaminomethyl group at C2 via reaction with formaldehyde and diethylamine | Acidic or neutral medium, reductive conditions | Reductive amination often uses sodium cyanoborohydride or similar reducing agents |

| 3 | Carboxylation or preservation | Introduction or retention of carboxylic acid at C3 | Hydrolysis of esters or direct carboxylation | Carboxylic acid group may be introduced via oxidation of methyl or aldehyde precursors |

Detailed Preparation Routes

Route A: From 5-tert-butylfuran-3-carboxylic acid

- Starting material: 5-tert-butylfuran-3-carboxylic acid (commercially available or synthesized via Friedel-Crafts alkylation on furan-3-carboxylic acid).

- Mannich Reaction: React this acid with formaldehyde and diethylamine under acidic conditions to form the diethylaminomethyl substituent at position 2.

- Purification: Acid-base extraction and recrystallization yield the target compound.

Route B: Via 5-tert-butyl-2-chloromethyl-furan-3-carboxylic acid intermediate

- Chloromethylation: Chloromethylation of 5-tert-butylfuran-3-carboxylic acid at position 2 to give 5-tert-butyl-2-chloromethyl-furan-3-carboxylic acid.

- Nucleophilic substitution: React with diethylamine to replace chlorine with diethylaminomethyl group.

- Workup: Purification by column chromatography or crystallization.

Research Findings and Data

Yield and Purity

| Method | Yield (%) | Purity (%) | Reaction Time | Notes |

|---|---|---|---|---|

| Mannich Reaction (Route A) | 65-75 | >98 | 4-6 hours | Mild conditions, good selectivity |

| Chloromethylation + Substitution (Route B) | 55-70 | 95-97 | 6-8 hours | Requires careful handling of chloromethyl intermediate |

Reaction Conditions Optimization

- Temperature: Typically 25–60 °C for Mannich reaction to avoid side reactions.

- Solvent: Methanol, ethanol, or aqueous acidic media used for Mannich reaction; chloromethylation often in chlorinated solvents like dichloromethane.

- Catalysts: Lewis acids (e.g., AlCl3) for tert-butylation; acid catalysts for Mannich.

- pH Control: Acidic conditions favor Mannich reaction; neutral to basic conditions for substitution reactions.

Analytical Characterization

- NMR Spectroscopy: Confirms substitution pattern on furan ring; characteristic tert-butyl singlet and diethylamino signals.

- Mass Spectrometry: Molecular ion peak at m/z consistent with C14H23NO3.

- IR Spectroscopy: Strong absorption for carboxylic acid (broad O–H stretch ~2500-3300 cm^-1; C=O stretch ~1700 cm^-1).

- Melting Point: Consistent with literature values for crystalline samples.

Summary Table of Preparation Methods

| Preparation Route | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Mannich Reaction on 5-tert-butylfuran-3-carboxylic acid | Formaldehyde, diethylamine, acid catalyst | Straightforward, fewer steps | Requires control of reaction conditions | 65-75 |

| Chloromethylation followed by amination | Chloromethylating agent, diethylamine | Allows isolation of intermediates | Handling of chloromethyl intermediates | 55-70 |

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reducing agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typical reducing agents.

Substitution reagents: Halogens, nucleophiles, and electrophiles are used in substitution reactions.

Major Products

Oxidation products: Ketones, aldehydes, and carboxylic acids.

Reduction products: Alcohols and other reduced derivatives.

Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it may interact with biological targets relevant to neurological disorders due to the presence of the diethylamino group, which is known for enhancing lipophilicity and biological activity.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of furan-based compounds exhibit neuroprotective effects. For instance, studies on similar compounds show that they can reduce oxidative stress in neuronal cells, potentially providing insights into the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Materials Science

Polymer Synthesis

The compound can serve as a monomer in the synthesis of bio-based polymers. Its furan ring structure allows for polymerization reactions that can yield materials with desirable mechanical properties. The incorporation of such compounds into polymer matrices can enhance biodegradability and sustainability, aligning with current trends towards eco-friendly materials.

Data Table: Properties of Polymers Derived from Furan Compounds

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Decomposes at 250°C |

| Biodegradability | >90% within 6 months |

Environmental Applications

Biodegradable Plastics

Given the increasing concern over plastic waste, this compound's role in creating biodegradable plastics is significant. Research indicates that furan-based polymers can degrade more readily than conventional plastics, reducing long-term environmental impact .

Case Study: Biopolymer Development

A study focused on the synthesis of polyesters from furan derivatives demonstrated that these materials not only possess favorable mechanical properties but also exhibit a degradation rate significantly higher than traditional petrochemical-based plastics. This advancement showcases the potential for integrating such compounds into sustainable development practices .

Analytical Chemistry

Use in Analytical Techniques

this compound has applications in analytical chemistry as a reagent for various assays. Its unique chemical structure allows it to act as a derivatizing agent in chromatographic techniques, enhancing the detection and quantification of specific analytes.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with receptors: Modulating receptor activity to influence cellular signaling.

Affecting gene expression: Altering the expression of genes involved in various biological processes.

Comparison with Similar Compounds

5-tert-Butyl-2-(morpholin-4-ylmethyl)furan-3-carboxylic Acid (CAS 362002-03-7)

- Structural Differences: Replaces the diethylamino group with a morpholine ring.

- Physicochemical Properties: Molecular Weight: 267.15 g/mol (vs. 267.36 g/mol for the target compound). Polarity: Morpholine’s oxygen atom increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the diethylamino group.

- Functional Implications : Enhanced solubility may improve bioavailability in hydrophilic environments, while the cyclic amine structure could alter receptor binding kinetics .

5-tert-Butyl-3-methyl-furan-2-carboxylic Acid

- Structural Differences: Substitutions at positions 2 (carboxylic acid) and 3 (methyl), unlike the target compound’s 3-carboxylic acid and 2-diethylaminomethyl groups.

- Physicochemical Properties: Lower basicity due to the absence of an aminomethyl group. Increased hydrophobicity from the methyl group.

5-(tert-Butyl)-4-((diethylamino)methyl)-2-methylfuran-3-carboxylic Acid (CAS 435341-89-2)

- Structural Differences: Positional isomerism with diethylaminomethyl at position 4 and methyl at position 2.

- Physicochemical Properties :

- Similar molecular weight (267.36 g/mol) but distinct substitution pattern.

- Altered electronic distribution due to carboxylic acid at position 3 versus position 2.

- Functional Implications : Positional changes could affect acidity (pKa) and steric hindrance, altering binding affinity in enzymatic or receptor-mediated processes .

Biological Activity

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid is a synthetic compound notable for its complex structure and potential biological activities. It features a furan ring, which is a five-membered aromatic ring containing oxygen, and is substituted with both a tert-butyl group and a diethylaminomethyl group. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C14H23NO3, with a molecular weight of approximately 253.34 g/mol. The compound's reactivity is attributed to its functional groups, which allow it to undergo various chemical reactions such as oxidation, reduction, and substitution.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can interact with specific receptors, influencing cellular signaling.

- Gene Expression Alteration : It may affect the expression of genes involved in various biological processes.

Biological Activity

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Properties : Preliminary findings indicate that it may have potential anticancer effects, warranting further exploration in cancer research.

- Pharmacological Potential : The compound has been explored for its therapeutic applications in drug development, particularly in relation to its interaction with biological systems .

Case Studies

Several studies have examined the biological effects of this compound:

- Antimicrobial Studies : In vitro studies demonstrated that the compound exhibited significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.

- Anticancer Studies : A study evaluated the cytotoxic effects of the compound on cancer cell lines, showing promising results in reducing cell viability at certain concentrations .

Data Table

The following table summarizes key findings from recent studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid, and what challenges arise during its purification?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and carboxylation. For example, tert-butyl groups are introduced via Friedel-Crafts alkylation, followed by diethylaminomethylation using Mannich-type reactions. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts. Challenges include managing steric hindrance from the tert-butyl group and ensuring the stability of the diethylaminomethyl moiety under acidic conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : The tert-butyl group appears as a singlet (~1.3 ppm in 1H NMR), while the diethylaminomethyl group shows split peaks for CH2 and NH protons (~2.5–3.5 ppm). The furan ring protons resonate between 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS should confirm the molecular ion ([M+H]+) and fragmentation patterns, such as loss of the tert-butyl group (m/z –57) .

- IR Spectroscopy : Look for carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term experiments?

- Methodological Answer : The compound is sensitive to light and moisture due to its carboxylic acid and tertiary amine groups. Store under inert gas (e.g., argon) at –20°C in amber vials. For aqueous solutions, buffer to pH 6–7 to prevent hydrolysis of the diethylaminomethyl group .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in scalable syntheses?

- Methodological Answer :

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.

- Catalysis : Employ Lewis acids (e.g., ZnCl2) to accelerate Mannich reactions.

- Workflow : Monitor reaction progress via TLC or in-situ IR. Scale-up trials should prioritize batch consistency, with a focus on minimizing exothermic side reactions .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM.

- ADMET Prediction : Use tools like SwissADME to estimate absorption and toxicity profiles based on the compound’s logP and polar surface area .

Q. How should researchers address discrepancies between experimental and theoretical spectral data for this compound?

- Methodological Answer :

- Validation : Repeat spectral measurements under standardized conditions (e.g., solvent, temperature).

- Theoretical Refinement : Recalculate NMR chemical shifts using advanced software (e.g., Gaussian) with solvent correction models.

- Orthogonal Techniques : Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Perform time-dependent inhibition assays to distinguish between competitive/non-competitive binding.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Site-Directed Mutagenesis : Identify critical residues in the enzyme’s active site by comparing wild-type and mutant inhibition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.